1H-indol-3-yl{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}methanone
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Overview
Description
1H-indol-3-yl{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}methanone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features an indole core, a methoxyphenyl group, and a piperazine moiety, making it a unique and versatile molecule.
Preparation Methods
The synthesis of 1H-indol-3-yl{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}methanone typically involves multicomponent reactions. One common method includes the reaction of indole, 4-methoxyphenylglyoxal, and Meldrum’s acid . This approach is advantageous due to the use of readily accessible starting materials, atom economy, and process simplicity. The reaction conditions often involve mild temperatures and the use of solvents like dichloromethane.
Chemical Reactions Analysis
1H-indol-3-yl{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form more complex structures.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: It is being explored for its potential use in developing new therapeutic agents for various diseases.
Mechanism of Action
The mechanism of action of 1H-indol-3-yl{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets and pathways. The indole core allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . For example, it can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
1H-indol-3-yl{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}methanone can be compared with other indole derivatives such as:
- 1-(4-methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethanone
- 1-(1-(4-ethylphenylsulfonyl)-4-methyl-1H-indol-3-yl)ethanone These compounds share similar structural features but differ in their substituents, which can significantly impact their biological activities and applications. The presence of the piperazine moiety and the methoxyphenyl group in this compound makes it unique and potentially more versatile in its applications.
Properties
IUPAC Name |
1H-indol-3-yl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-27-15-6-8-16(9-7-15)28(25,26)23-12-10-22(11-13-23)20(24)18-14-21-19-5-3-2-4-17(18)19/h2-9,14,21H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUDSEAMQJMNAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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